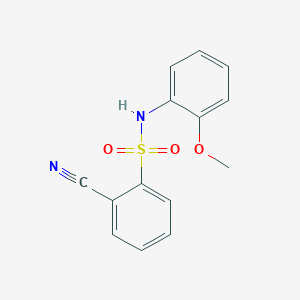

![molecular formula C17H17NO3S2 B5594234 2-{[3-(2-thienyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5594234.png)

2-{[3-(2-thienyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions including condensation, cycloaddition, and rearrangement processes. For instance, the Diels-Alder cycloaddition has been utilized for the synthesis of enantiopure bridgehead-aminobicyclo[2.2.2]octane-2-carboxylic acid derivatives, showcasing the potential methodology for constructing complex cyclohepta and thiophene-containing structures (Songis et al., 2007).

Molecular Structure Analysis

Compounds containing thiophene and cyclohepta motifs often exhibit specific molecular geometries, including coplanarity in their rings and substituent groups, as well as interactions like π–π stacking, indicative of their potential for solid-state organization and molecular recognition (de Lima et al., 2010).

Chemical Reactions and Properties

These structures participate in a variety of chemical reactions, including reactions with arylidenemalononitriles and acetylenic esters, leading to diverse derivatives. The reactivity is often influenced by the thiophene moiety's electron-rich nature, facilitating nucleophilic attacks and electrophilic substitutions (Youssef, 2009).

Physical Properties Analysis

The physical properties of such compounds are closely tied to their molecular structure. For example, the intramolecular N—H⋯O and C—H⋯S interactions can influence their melting points, solubilities, and crystal structures. The cyclohepta ring's chair conformation could affect the compound's physical stability and reactivity (de Lima et al., 2010).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are significantly influenced by the thiophene and cyclohepta[b]thiophene units. These moieties can impart electron-donating effects, affecting the compound's overall reactivity and stability. Studies on similar structures have explored their potential interactions and transformations in synthetic and biological contexts, revealing a wide range of possible chemical behaviors (Youssef, 2009).

Applications De Recherche Scientifique

Asymmetric Synthesis

- (Döbler, Kreuzfeld, Krause, & Michalik, 1993): Describes the synthesis of optically active 2-N-acetyl(or benzoyl)-3-(2- or 3-thienyl)-alanines using rhodium complexes as chiral catalysts.

Enantioselective Synthesis

- (Abbiati, Clerici, Gelmi, Gambini, & Pilati, 2001): Details the enantioselective synthesis of 2-amino-3-hydroxynorbornene-2-carboxylic acid derivatives using the Diels-Alder reaction.

Novel Syntheses of Thienopyrimido-Triazoles

- (El-Gazzar, Hegab, Swelam, & Aly, 2002): Discusses the preparation of various thienopyrimido-1,2,4-triazoles by reacting 2-amino-3-cyanothiophene with different acids.

Synthesis of Antimicrobials

- (Kimura, Yabuuchi, & Hisaki, 1962): Focuses on the synthesis of 3-(5-nitro-2-thienyl) acrylic acid derivatives and their antibacterial activities.

Organic Sensitizers for Solar Cell Applications

- (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006): Explores the engineering of organic sensitizers comprising donor, electron-conducting, and anchoring groups for solar cell applications.

Synthesis of Enantiopure Bridgehead-Aminobicyclooctane-Carboxylic Acid Derivatives

- (Songis, Didierjean, Laurent, Martínez, & Calmès, 2007): Describes the synthesis of enantiopure bicyclic β-amino acids through an asymmetric Diels-Alder reaction.

Synthesis of Thienopyridinones and Thienopyranones

- (Ames & Ribeiro, 1975): Reports on the synthesis of thienopyridinones and thienopyranones from 3-bromothiophen-2- and 4-bromothiophen-3-carboxylic acids.

Synthesis of 2-Aminothiophenes and Their Reactions

- (Gewald, 1976): Reviews the methods of preparing derivatives of 2-aminothiophene-3-carboxylic acids and their subsequent conversion into other thiophene derivatives.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S2/c19-14(9-8-11-5-4-10-22-11)18-16-15(17(20)21)12-6-2-1-3-7-13(12)23-16/h4-5,8-10H,1-3,6-7H2,(H,18,19)(H,20,21)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEDHKBDOFWBFB-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)O)NC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)O)NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

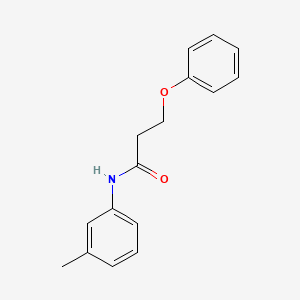

![4-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5594157.png)

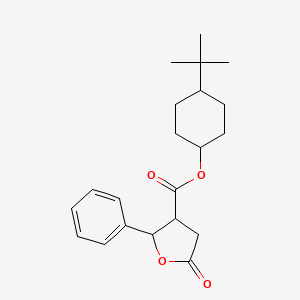

![methyl 2-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B5594160.png)

![5,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5594165.png)

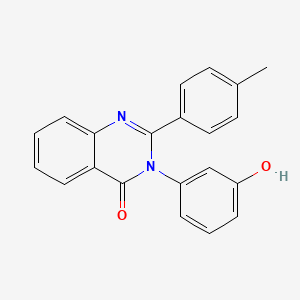

![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5594188.png)

![(4aR*,7aS*)-1-ethyl-4-{[2-(propylthio)pyrimidin-5-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5594191.png)

![6-(4-nitrophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5594219.png)

![3-{2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5594232.png)

![(3R*,4R*)-3-isopropyl-1-{[(3-methoxyphenyl)thio]acetyl}-4-methylpyrrolidin-3-ol](/img/structure/B5594261.png)

![3-{[(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5594267.png)

![1-benzyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5594270.png)